BenchChemオンラインストアへようこそ!

Osteocalcin

Glucose metabolism Endocrinology Insulin signaling

Osteocalcin (BGLAP), a 49-AA vitamin K-dependent hormone with 8 carboxylated variants, requires proteoform-specific procurement: cOC for bone matrix studies; ucOC for endocrine glucose/insulin research. Only 3/6 commercial assays achieve full analytical recovery; assay-validated reagents are critical for reproducibility. Tissue-level OC/COL1A1 ratio predicts trabecular bone strength (β=0.607) independent of serum ucOC. Select species-appropriate antibodies: bovine cross-react with human/horse/monkey; rat with dog/mouse.

Molecular Formula C9H17NO
Molecular Weight 0
CAS No. 104982-03-8
Cat. No. B1165619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsteocalcin
CAS104982-03-8
Molecular FormulaC9H17NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osteocalcin (CAS 104982-03-8) for Research and Diagnostic Procurement: A Comparative Biomarker Specification Guide


Osteocalcin (OC), also known as bone gamma-carboxyglutamic acid-containing protein (BGLAP), is a 49-amino-acid, vitamin K-dependent protein hormone predominantly synthesized by osteoblasts and deposited in bone matrix [1]. It constitutes 1–2% of total bone protein and circulates in nanomolar concentrations, serving as a clinically validated biomarker of bone formation [2]. OC exists in two functionally distinct forms: fully carboxylated (cOC) with high hydroxyapatite affinity for bone matrix incorporation, and undercarboxylated (ucOC), the hormonally active endocrine form that regulates glucose metabolism, insulin secretion, and testosterone synthesis [3].

Osteocalcin 104982-03-8: Why Procurement Decisions Must Account for Proteoform Heterogeneity and Assay-Dependent Detection Variability


Generic substitution of osteocalcin without specification of proteoform (carboxylated versus undercarboxylated) or assay detection method introduces unacceptable experimental and diagnostic variability. Osteocalcin exists in eight distinct carboxylated variants arising from reversible, vitamin K-dependent γ-carboxylation at three glutamic acid residues, each with non-equivalent structural and calcium-binding properties that differentially modulate biological function [1]. Furthermore, six commercially available osteocalcin assays evaluated head-to-head demonstrated marked inter-assay discordance in absolute quantification, analytical recovery rates (ranging from near 100% to substantially lower), and differential detection of intact versus fragmented osteocalcin species, with only three of six kits achieving full analytical recovery [2]. Consequently, selecting the appropriate osteocalcin reagent based on experimental endpoint and detection method is non-negotiable for data reproducibility and cross-study comparability.

Osteocalcin 104982-03-8: Quantified Differential Performance Evidence for Procurement and Assay Selection


Undercarboxylated vs. Carboxylated Osteocalcin: Functional Divergence in Endocrine Activity

Osteocalcin exhibits proteoform-specific endocrine activity, with undercarboxylated osteocalcin (ucOC) functioning as the active hormonal form that regulates glucose metabolism and insulin secretion, while carboxylated osteocalcin (cOC) primarily serves structural bone matrix functions via hydroxyapatite binding [1]. In a mouse model of maternal vitamin D deficiency, vitamin D supplementation significantly upregulated cOC and total osteocalcin levels (p < 0.05) while ucOC levels remained stable, driving a significant decrease in the ucOC/cOC ratio [2]. Furthermore, cOC and the ucOC/cOC ratio demonstrated a strong positive correlation with serum 25(OH)D (rpartial = 0.718) and a negative correlation with the ucOC/cOC ratio (rpartial = −0.433), whereas ucOC alone showed no significant correlation (rpartial = −0.102), confirming cOC and the ucOC/cOC ratio as superior functional biomarkers compared to ucOC for monitoring therapeutic vitamin D response [2].

Glucose metabolism Endocrinology Insulin signaling

Osteocalcin vs. P1NP: Differential Association with Bone Formation and Resorption in Preclinical Osteoporosis Models

In a comparative evaluation of bone turnover markers for preclinical drug development in osteoporosis models, osteocalcin demonstrated a distinct association pattern compared to procollagen type 1 N-terminal propeptide (P1NP). P1NP exhibited strong association solely with bone formation, whereas osteocalcin was associated with both bone formation and bone resorption processes [1]. This dual association distinguishes osteocalcin as a more comprehensive marker of overall bone turnover rather than a pure formation marker, which has direct implications for interpreting therapeutic responses in preclinical skeletal disease models.

Bone turnover markers Osteoporosis Preclinical drug development

Recombinant vs. Native Osteocalcin: Equivalent Hydroxyapatite Binding Affinity Validates Recombinant Sourcing

Recombinant human osteocalcin (rhOC) produced in E. coli as a GST-fusion protein demonstrated functional equivalence to native human osteocalcin purified from bone in hydroxyapatite binding assays. Testing of binding capacity revealed no differences between recombinant forms and native human osteocalcin purified from bone [1]. This finding validates that recombinant osteocalcin, despite lacking native post-translational γ-carboxylation (Gla residues) when produced in prokaryotic systems, retains equivalent hydroxyapatite binding properties, suggesting Gla residues may be important only for oriented high-affinity binding rather than absolute binding capacity [1].

Recombinant protein production Hydroxyapatite binding Immunoassay development

Osteocalcin Immunoassay Performance: Analytical Recovery Varies from Near 100% to Substantially Lower Across Six Commercial Kits

A comparative evaluation of six commercially available osteocalcin assay kits revealed significant inter-assay variability in analytical performance. Only the ELSA-OST-NAT IRMA (CIS), ELSA-Osteo IRMA (CIS), and OSCA Test Osteocalcin RIA (Henning) achieved analytical recoveries near 100% for added purified human osteocalcin, while the remaining three assays showed important differences in standardization with substantially lower recovery rates [1]. Additionally, after treating samples with antibody against amino acids 43-49 of human osteocalcin, only the ELSA-OST-NAT IRMA detected no residual osteocalcin, demonstrating differential specificity for intact versus fragmented osteocalcin species among assays [1].

Immunoassay standardization Analytical validation Clinical chemistry

Serum Osteocalcin Stability: OSCAstabil Antiproteolytic Compound Extends Room Temperature Stability from <3 Hours to 6 Hours

Serum osteocalcin is rapidly degraded by in vitro proteases, with reported losses of 50–70% at room temperature and 20–30% at 4°C after 5-hour incubation, compromising its utility as a reliable bone formation biomarker [1]. The addition of a commercially available antiproteolytic compound (OSCAstabil) immediately after serum preparation increased osteocalcin stability from <3 hours to 6 hours at 22°C, from <3 hours to 3 days at 4°C, and from 1 day to more than 3 days at −30°C [1]. In contrast, without stabilizer, osteocalcin concentrations in serum and EDTA-treated samples decreased by 40% (P < 0.001) with ELISA and 72% (P < 0.001) with RIA after 7 days storage at 4°C [2].

Sample handling Pre-analytical variables Biomarker stability

Osteocalcin/Collagen Type I Gene Expression Ratio as a Predictor of Trabecular Bone Mechanical Properties in Hip Fracture Patients

In a case-control study comparing hip fragility fracture patients (n=25) to osteoarthritis patients (n=39), bone osteocalcin/collagen type I (OC/COL1A1) gene expression ratio was significantly lower in hip fracture patients compared to osteoarthritis patients (p<0.017) after adjustment for age, gender, and body mass index [1]. Multivariate analysis in hip fracture patients revealed that low OC/COL1A1 expression ratio was significantly associated with worse trabecular bone strength (β=0.607; p=0.013) and stiffness (β=0.693; p=0.003) [1]. Notably, no association was found between undercarboxylated osteocalcin (ucOC) levels and bone mechanics, confirming that bone matrix OC expression—rather than circulating endocrine forms—drives mechanical competence [1].

Bone biomechanics Fragility fracture Osteoarthritis

Osteocalcin 104982-03-8: Evidence-Based Application Scenarios for Research Procurement and Assay Deployment


Endocrine and Metabolic Research Requiring Proteoform-Specific Quantification

For studies investigating osteocalcin's endocrine functions in glucose metabolism, insulin secretion, and energy homeostasis, procurement must specify assays capable of distinguishing undercarboxylated osteocalcin (ucOC) from carboxylated osteocalcin (cOC). ucOC is the active hormonal form that promotes pancreatic β-cell proliferation and insulin secretion, while cOC primarily functions in bone matrix binding [1]. The ucOC/cOC ratio provides a validated functional biomarker for monitoring therapeutic vitamin D response (rpartial = −0.433 correlation with 25(OH)D), whereas ucOC alone shows no significant correlation (rpartial = −0.102) [2].

Preclinical Osteoporosis Drug Development and Bone Turnover Monitoring

In preclinical skeletal disease models and drug efficacy studies, osteocalcin serves as a comprehensive bone turnover marker with association to both formation and resorption processes, distinguishing it from formation-exclusive markers like P1NP [1]. Assay selection for these applications must account for kit-specific analytical recovery rates, as only three of six evaluated commercial kits (ELSA-OST-NAT IRMA, ELSA-Osteo IRMA, OSCA Test RIA) achieved analytical recoveries near 100% for purified human osteocalcin [2].

Bone Quality and Biomechanics Studies in Fragility Fracture Research

For investigations of bone matrix quality and mechanical competence, tissue-level osteocalcin gene expression (OC/COL1A1 ratio) provides a mechanically validated biomarker that circulating serum measurements cannot surrogate. Low bone OC/COL1A1 expression ratio is independently associated with worse trabecular bone strength (β=0.607; p=0.013) and stiffness (β=0.693; p=0.003) in human hip fracture patients, whereas serum ucOC shows no association with bone mechanics [1].

Immunoassay Development and Recombinant Osteocalcin Production

Researchers developing osteocalcin immunoassays or requiring scalable protein sourcing should consider recombinant human osteocalcin (rhOC) expressed in E. coli, which demonstrates functional equivalence to native human osteocalcin in hydroxyapatite binding assays [1]. Procurement for these applications should also account for species cross-reactivity patterns, as bovine-derived antibodies cross-react with human, horse, monkey, baboon, and cat osteocalcin, while rat-derived antibodies cross-react with dog and mouse [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osteocalcin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.